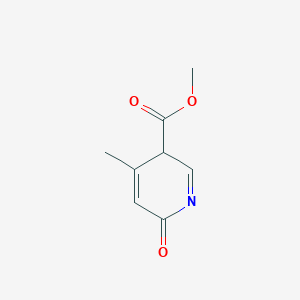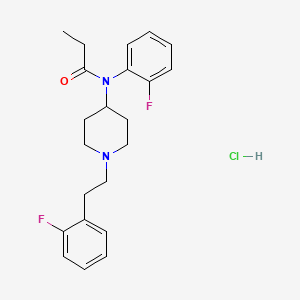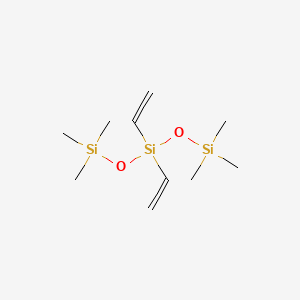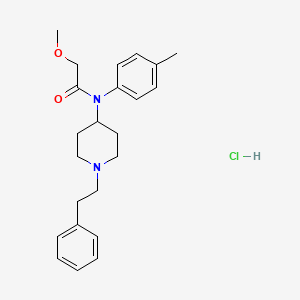
2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenethyl group, and the final acetamide formation. Common reagents used in these reactions include p-toluidine, phenethyl bromide, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: May be used in the development of pharmaceuticals or as a chemical reagent.
Mecanismo De Acción
The mechanism of action for this compound likely involves binding to specific receptors in the nervous system, such as opioid receptors, leading to analgesic effects. The molecular targets and pathways involved may include the inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Lidocaine: A local anesthetic with a different structure but similar pharmacological effects.
Methadone: Another synthetic opioid with a different chemical structure but similar analgesic properties.
Uniqueness
2-methoxy-N-(1-phenethylpiperidin-4-yl)-N-(p-tolyl)acetamide, monohydrochloride may have unique binding affinities or pharmacokinetic properties that differentiate it from these similar compounds, potentially offering advantages in terms of efficacy or safety.
Propiedades
Número CAS |
2748409-27-8 |
|---|---|
Fórmula molecular |
C23H31ClN2O2 |
Peso molecular |
403.0 g/mol |
Nombre IUPAC |
2-methoxy-N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O2.ClH/c1-19-8-10-21(11-9-19)25(23(26)18-27-2)22-13-16-24(17-14-22)15-12-20-6-4-3-5-7-20;/h3-11,22H,12-18H2,1-2H3;1H |
Clave InChI |
QNBAEECGZLHENS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)COC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)
![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)
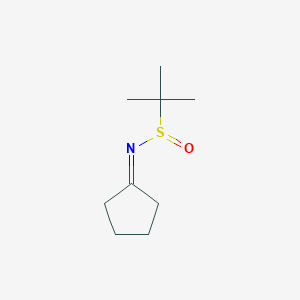

![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
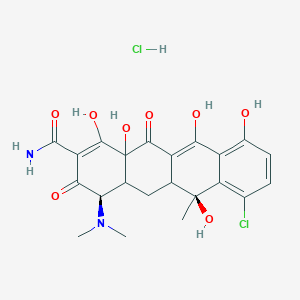
![3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one](/img/structure/B12353210.png)
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)

